(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridazine derivative is reacted with a trifluoromethylating agent under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine
- (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine sulfate
- (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine phosphate
Uniqueness
Compared to similar compounds, (S)-1-(6-(trifluoromethyl)pyridazin-3-yl)ethan-1-amine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt form. This can influence its solubility, stability, and reactivity, making it particularly suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9ClF3N3 |
---|---|
Molecular Weight |
227.61 g/mol |
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
ITHVBSRLVAHKFR-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=NN=C(C=C1)C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.